(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid: is an organic compound characterized by its unique structure, which includes an iodine atom and a methoxy group attached to a naphthalene ring
Mechanism of Action
- Role of COX Enzymes : These enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandins, which play crucial roles in inflammation, pain, and other physiological processes .
- Analgesic and Anti-inflammatory Effects : The compound’s inhibition of prostaglandin synthesis results in pain relief and anti-inflammatory effects .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid typically involves the iodination of a naphthalene derivative followed by the introduction of a methoxy group. The final step involves the formation of the propanoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the iodine atom.
Scientific Research Applications
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives might be explored for their biological activity, including potential therapeutic effects.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: It may serve as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
- (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid
Uniqueness
What sets (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid apart is the presence of the iodine atom, which can significantly influence its reactivity and potential applications. The methoxy group also contributes to its unique chemical properties, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
(2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTGUQDQTXNYMT-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116883-62-6 |
Source
|
Record name | 5-Iodonaproxen, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116883626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-IODONAPROXEN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ELY41W9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.